2-amino-3-(2-furyl)benzoic Acid
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Overview
Description
2-amino-3-(2-furyl)benzoic acid is an organic compound that features a benzene ring substituted with an amino group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2-furyl)benzoic acid typically involves the reaction of 2-furylboronic acid with 2-aminobenzoic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2-furyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-3-(2-furyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(2-furyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-fluorobenzoic acid
- 2-amino-3-(trifluoromethyl)benzoic acid
- 2-amino-4,6-dimethylpyrimidine benzoic acid
Uniqueness
2-amino-3-(2-furyl)benzoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-amino-3-(furan-2-yl)benzoic acid |
InChI |
InChI=1S/C11H9NO3/c12-10-7(9-5-2-6-15-9)3-1-4-8(10)11(13)14/h1-6H,12H2,(H,13,14) |
InChI Key |
LDTKCILARCUDQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)N)C2=CC=CO2 |
Origin of Product |
United States |
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